molecular formula C24H24N6O8 B13781527 Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)- CAS No. 67874-70-8

Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-

Cat. No.: B13781527
CAS No.: 67874-70-8
M. Wt: 524.5 g/mol
InChI Key: MYRJIGORVBOITE-UHFFFAOYSA-N
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Description

“Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-” is a complex organic compound that features a combination of functional groups, including acetamide, azo, dinitrophenyl, hydroxy, phenoxy, and methoxy groups. This compound is likely to be of interest in various fields of chemistry and biology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-” would involve multiple steps, each targeting the introduction of specific functional groups. Typical synthetic routes might include:

    Formation of the azo group: This could involve the diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Introduction of the dinitrophenyl group: This might be achieved through nitration reactions.

    Attachment of the hydroxy and phenoxy groups: These could be introduced through nucleophilic substitution reactions.

    Formation of the acetamide group: This could involve acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy or phenoxy groups.

    Reduction: The azo group could be reduced to form amines.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products

The major products would depend on the specific reactions and conditions but might include:

    Oxidation products: Quinones, carboxylic acids.

    Reduction products: Amines.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a reagent or intermediate in organic synthesis, particularly in the synthesis of dyes or pigments due to the presence of the azo group.

Biology

In biological research, the compound might be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

Medicine

Industry

In industry, the compound might be used in the manufacture of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application but might involve:

    Binding to enzymes or receptors: The compound could interact with specific proteins, altering their activity.

    Pathway modulation: The compound might influence biochemical pathways, either by inhibiting or activating specific steps.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide groups.

    Azo compounds: Other compounds containing azo groups.

    Dinitrophenyl compounds: Compounds with dinitrophenyl groups.

Uniqueness

The uniqueness of “Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-” lies in its combination of multiple functional groups, which could confer unique chemical and biological properties.

Properties

CAS No.

67874-70-8

Molecular Formula

C24H24N6O8

Molecular Weight

524.5 g/mol

IUPAC Name

N-[2-[(2,4-dinitrophenyl)diazenyl]-5-[(2-hydroxy-3-phenoxypropyl)amino]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C24H24N6O8/c1-15(31)26-20-11-22(25-13-17(32)14-38-18-6-4-3-5-7-18)24(37-2)12-21(20)28-27-19-9-8-16(29(33)34)10-23(19)30(35)36/h3-12,17,25,32H,13-14H2,1-2H3,(H,26,31)

InChI Key

MYRJIGORVBOITE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)NCC(COC3=CC=CC=C3)O

Origin of Product

United States

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